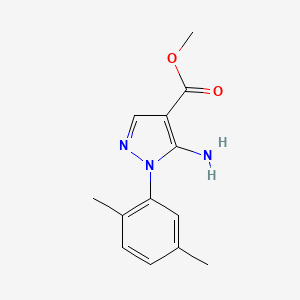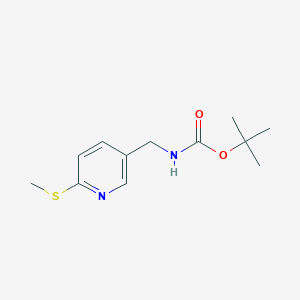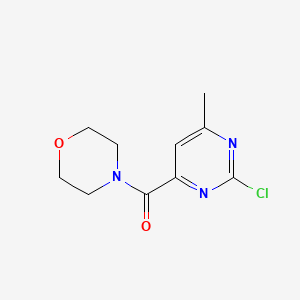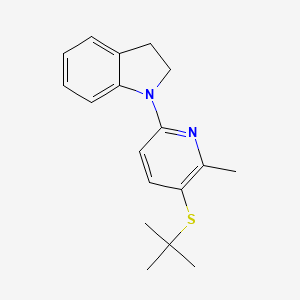
(2-Chloro-6-fluoropyridin-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-6-fluoropyridin-4-yl)méthanol est un composé chimique de formule moléculaire C6H5ClFNO. Il s'agit d'un dérivé de la pyridine, un composé organique hétérocyclique basique. La présence d'atomes de chlore et de fluor dans le cycle pyridine rend ce composé particulièrement intéressant en raison des propriétés uniques conférées par ces halogènes.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (2-Chloro-6-fluoropyridin-4-yl)méthanol implique généralement l'halogénation de dérivés de la pyridine. Une méthode courante est la réaction de la 2-chloro-6-fluoropyridine avec le formaldéhyde en conditions basiques pour introduire le groupe hydroxyméthyle en position 4 du cycle pyridine .
Méthodes de production industrielle
Les méthodes de production industrielle du (2-Chloro-6-fluoropyridin-4-yl)méthanol ne sont pas largement documentées. Une synthèse à grande échelle impliquerait probablement des versions optimisées des méthodes de laboratoire, en tenant compte du rendement, de la pureté et de la rentabilité.
Analyse Des Réactions Chimiques
Types de réactions
(2-Chloro-6-fluoropyridin-4-yl)méthanol peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyméthyle peut être oxydé pour former l'aldéhyde ou l'acide carboxylique correspondant.
Réduction : Le composé peut être réduit pour éliminer les atomes d'halogène, bien que cela soit moins courant.
Substitution : Les atomes de chlore et de fluor peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) peuvent être utilisés.
Substitution : Des réactions de substitution nucléophile peuvent être réalisées en utilisant des réactifs tels que le méthylate de sodium (NaOCH3) ou le tert-butylate de potassium (KOtBu).
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du groupe hydroxyméthyle peut produire l'acide 2-chloro-6-fluoropyridine-4-carboxylique .
Applications de la recherche scientifique
(2-Chloro-6-fluoropyridin-4-yl)méthanol a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé peut être utilisé dans l'étude des interactions enzymatiques et des voies métaboliques.
Industrie : Le composé peut être utilisé dans la production d'agrochimiques et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action du (2-Chloro-6-fluoropyridin-4-yl)méthanol dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec des enzymes ou des récepteurs, modifiant leur activité. La présence d'atomes d'halogène peut influencer l'affinité de liaison et la spécificité du composé pour ses cibles moléculaires .
Applications De Recherche Scientifique
(2-Chloro-6-fluoropyridin-4-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2-Chloro-6-fluoropyridin-4-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of halogen atoms can influence the compound’s binding affinity and specificity for its molecular targets .
Comparaison Avec Des Composés Similaires
Composés similaires
- (2-Chloro-6-phénylpyridin-4-yl)méthanol
- (2-Chloro-6-p-tolylpyridin-4-yl)méthanol
- (2-Chloro-3-fluoropyridin-4-yl)méthanol
Unicité
(2-Chloro-6-fluoropyridin-4-yl)méthanol est unique en raison de la présence d'atomes de chlore et de fluor dans le cycle pyridine. Cette combinaison d'halogènes peut conférer des propriétés électroniques et stériques distinctes, rendant le composé précieux dans diverses applications chimiques et biologiques .
Propriétés
Formule moléculaire |
C6H5ClFNO |
|---|---|
Poids moléculaire |
161.56 g/mol |
Nom IUPAC |
(2-chloro-6-fluoropyridin-4-yl)methanol |
InChI |
InChI=1S/C6H5ClFNO/c7-5-1-4(3-10)2-6(8)9-5/h1-2,10H,3H2 |
Clé InChI |
WZMLZJOCPVHYLD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1F)Cl)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-(4-Chlorophenyl)-3-cyclopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11806569.png)







